N-(4-Methoxybenzylidene)-4-fluoroaniline is an organic compound with the molecular formula C₁₄H₁₂FNO. It features a methoxy group and a fluorine atom attached to a benzene ring, contributing to its unique chemical properties. The compound is classified under the category of aromatic amines and is characterized by its distinct structural features, including a methoxybenzylidene moiety and a fluorinated aniline structure .
There is no current scientific research available on the specific mechanism of action of N-(4-Methoxybenzylidene)-4-fluoroaniline.
Research indicates that N-(4-Methoxybenzylidene)-4-fluoroaniline exhibits significant biological activity. It has been studied for its potential as:
Synthesis of N-(4-Methoxybenzylidene)-4-fluoroaniline typically involves the following methods:
N-(4-Methoxybenzylidene)-4-fluoroaniline finds applications in various fields:
Interaction studies involving N-(4-Methoxybenzylidene)-4-fluoroaniline focus on its behavior in biological systems and its interactions with various biological targets. These studies are essential for understanding its mechanism of action and potential side effects:
Several compounds share structural similarities with N-(4-Methoxybenzylidene)-4-fluoroaniline. Here are some notable examples:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(4-Bromobenzylidene)-4-fluoroaniline | Similar benzylidene structure with bromine instead of methoxy | Potentially different reactivity due to bromine |
| N-(4-Methoxymethylbenzylidene)-4-fluoroaniline | Contains a methoxymethyl group instead of methoxy | May exhibit different solubility and stability |
| N-(4-Chlorobenzylidene)-4-fluoroaniline | Chlorine substituent on benzylidene | Different electronic properties affecting reactivity |
| N-(4-Ethoxybenzylidene)-4-fluoroaniline | Ethoxy group replacing methoxy | Variations in biological activity |
N-(4-Methoxybenzylidene)-4-fluoroaniline stands out due to its specific combination of functional groups (methoxy and fluoro), which may enhance its biological activity compared to similar compounds. The methoxy group not only influences its electronic properties but also affects solubility and reactivity, making it a valuable candidate for further research in medicinal chemistry .
N-(4-Methoxybenzylidene)-4-fluoroaniline is an aromatic Schiff base characterized by the presence of a methoxy-substituted benzylidene group and a fluorine atom on the aniline ring. Its systematic IUPAC name is N-(4-fluorophenyl)-1-(4-methoxyphenyl)methanimine, reflecting its imine functionality (C=N) and substituent positions.
Table 1: Key Chemical and Structural Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₂FNO | |
| Molecular Weight | 229.25 g/mol | |
| SMILES | COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)F | |
| InChI Key | ZICFPEHQRZAFBZ-UHFFFAOYSA-N | |
| Melting Point | 65–69°C |
The compound’s structure comprises two benzene rings connected via a methanimine (C=N) bond. The fluorine atom at the para position of the aniline ring and the methoxy group at the para position of the benzylidene moiety influence its electronic and steric properties.
Schiff bases, first described by Hugo Schiff in 1864, are imine derivatives formed via the condensation of primary amines with aldehydes or ketones. N-(4-Methoxybenzylidene)-4-fluoroaniline belongs to this class, synthesized through the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde.
Table 2: Evolution of Schiff Base Chemistry
| Era | Key Development | Relevance to the Compound |
|---|---|---|
| 1864 | Schiff’s foundational work on imine synthesis | Established the Schiff base framework |
| 20th C. | Use in coordination chemistry (e.g., metal complexes) | Precursor to modern ligand design |
| 21st C. | Microwave-assisted synthesis and bioactivity studies | Enabled scalable production and biological screening |
The compound’s synthesis aligns with traditional Schiff base protocols, though modern methods like microwave irradiation have optimized reaction efficiency. Its fluorinated and methoxylated substituents enhance its stability and reactivity compared to non-substituted analogs.
N-(4-Methoxybenzylidene)-4-fluoroaniline serves as a versatile intermediate in organic synthesis and a ligand in coordination chemistry.
Schiff bases are widely employed as ligands in metal complexes due to their nitrogen donor atoms and π-acceptor properties. The compound’s imine nitrogen and aromatic rings enable coordination with transition metals, forming stable octahedral complexes. For example:
Table 3: Representative Metal Complexes of Schiff Bases
Schiff bases are screened for antimicrobial, anticancer, and enzyme-inhibitory activities. While direct studies on N-(4-Methoxybenzylidene)-4-fluoroaniline are limited, analogous compounds exhibit:
Table 4: Biological Activity of Related Schiff Bases
The synthesis of N-(4-Methoxybenzylidene)-4-fluoroaniline (molecular formula C₁₄H₁₂FNO, molecular weight 229.25 g/mol) follows the classical Schiff base formation mechanism through nucleophilic condensation [2]. The reaction involves the condensation of 4-methoxybenzaldehyde with 4-fluoroaniline in the presence of an acid catalyst . This process occurs through a well-established mechanism involving nucleophilic addition of the primary amine to the carbonyl carbon, followed by elimination of water to form the characteristic carbon-nitrogen double bond [3].
The reaction proceeds through a stepwise mechanism beginning with protonation-addition-deprotonation-protonation-elimination-deprotonation sequence [4]. Initially, the carbonyl group of 4-methoxybenzaldehyde undergoes protonation, increasing its electrophilicity [4]. Subsequently, the nucleophilic amine attacks the activated carbonyl carbon, forming a carbinolamine intermediate [4]. Dehydration of this intermediate yields the desired imine product with concomitant formation of water as a byproduct [4].
The methoxy substituent on the benzaldehyde ring provides electron-donating effects through resonance, while the fluorine atom on the aniline ring exhibits electron-withdrawing properties . These electronic effects influence both the reaction kinetics and the stability of the final product . The presence of the fluorine atom reduces the nucleophilicity of the amine nitrogen, potentially requiring slightly more forcing conditions or longer reaction times compared to unsubstituted aniline derivatives [5].
Table 1: Synthetic Parameters for N-(4-Methoxybenzylidene)-4-fluoroaniline Formation
| Parameter | Typical Range | Optimal Conditions |
|---|---|---|
| Temperature | 60-80°C | 65°C [6] |
| Reaction Time | 3-5 hours | 3-4 hours [7] |
| Molar Ratio (Aldehyde:Amine) | 1:1 to 1:1.1 | 1:1 [7] |
| Catalyst Loading | 2-5 drops | 2-3 drops glacial acetic acid [7] |
| Yield | 70-85% | 78-85% [8] [6] |
The choice of solvent system significantly influences the reaction efficiency and product yield [9] [6]. Ethanol has emerged as the preferred solvent for this condensation reaction, providing optimal solvation for both reactants and facilitating the removal of water byproduct [6]. Comparative studies demonstrate that ethanol allows the reaction to achieve the highest yields, while water-based systems result in substantially lower yields of approximately 30% [6].
Methanol represents another viable solvent option, commonly employed in Schiff base synthesis [7] [10]. The polar protic nature of alcoholic solvents facilitates the protonation steps required in the reaction mechanism while maintaining sufficient polarity to dissolve both aromatic aldehyde and amine reactants [10]. Non-polar solvents such as toluene can be utilized but may require elevated temperatures to achieve complete dissolution of reactants [8].
Catalytic approaches predominantly employ Brønsted acids to promote the condensation reaction [9]. Glacial acetic acid serves as the most commonly used catalyst, typically added in catalytic amounts of 2-3 drops per reaction [7] [10]. The acidic environment facilitates protonation of the carbonyl oxygen, enhancing the electrophilicity of the aldehyde carbon toward nucleophilic attack [9]. Alternative acid catalysts include p-toluenesulfonic acid and hydrochloric acid, though acetic acid remains preferred due to its mild nature and ease of removal [9].
The incorporation of dehydrating agents can significantly improve reaction yields by shifting the equilibrium toward product formation [9]. Molecular sieves, magnesium sulfate, and trimethyl orthoformate have been successfully employed as water scavengers in Schiff base synthesis [9]. These agents continuously remove water from the reaction mixture, driving the condensation to completion and minimizing the reverse hydrolysis reaction [9].
Recent developments in catalytic methodology have introduced nanoparticle-based systems for enhanced Schiff base synthesis [8]. Cobalt nanoparticles encapsulated within nitrogen-doped graphitic shells represent a particularly innovative approach, achieving yields of 78% for N-(4-Methoxybenzylidene)-4-fluoroaniline synthesis [8]. These catalysts are prepared through pyrolysis of poly([1,3-bis(4-vinylbenzyl)imidazolium]cobalt tetrachloride) at 800°C, resulting in highly active cobalt centers protected by graphitic carbon shells [8].
The reaction employing cobalt-encapsulated nanoparticles is conducted in toluene at 120°C for 20 hours under inert atmosphere conditions using Schlenk techniques in sealed tubes [8]. The graphitic shell structure provides thermal stability while maintaining access to the catalytic cobalt centers [11]. The nitrogen-doped carbon framework enhances electron transfer processes and stabilizes reactive intermediates during the condensation reaction [11].
Gold nanoparticles supported on titanium dioxide represent another advanced catalytic system for imine synthesis [6]. These catalysts demonstrate remarkable efficiency, with gold(1%)-titanium dioxide delivering 85% yield under optimized conditions [6]. The reaction proceeds at 65°C in ethanol with 10% catalyst loading over 3 hours [6]. The synergistic effect between gold nanoparticles and the titanium dioxide support enhances both catalytic activity and selectivity [6].
Table 2: Nanoparticle Catalyst Performance Comparison
| Catalyst System | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Co@N-Graphitic Shells | 120 | 20 | Toluene | 78 | [8] |
| Au(1%)@TiO₂ | 65 | 3 | Ethanol | 85 | [6] |
| Au(5%)@TiO₂ | 65 | 1 | Ethanol | 72 | [6] |
| Ag(5%)@TiO₂ | 65 | 1 | Ethanol | 60 | [6] |
Microwave-assisted synthesis has revolutionized the preparation of Schiff bases by dramatically reducing reaction times while maintaining or improving yields [10] [12]. The microwave irradiation method enables rapid heating through direct interaction with polar molecules, resulting in more efficient energy transfer compared to conventional heating [10]. For N-(4-Methoxybenzylidene)-4-fluoroaniline synthesis, microwave conditions typically reduce reaction times from several hours to 30-40 minutes [12].
Optimization studies using Plackett-Burman design and factorial methodology have identified critical parameters for microwave-assisted synthesis [12]. Power levels, irradiation time, molar ratios, and solvent selection all significantly influence the final yield [12]. The optimal microwave conditions involve moderate power settings with precise time control to prevent decomposition of heat-sensitive reactants [12].
Solvent-free synthesis represents the pinnacle of green chemistry approaches for imine formation [13] [14] [15]. These methods eliminate organic solvents entirely, relying on direct mixing of reactants under controlled conditions [15]. The pressure reduction technique has proven particularly effective, allowing the synthesis of imines in excellent yields without any purification requirements [13]. This approach involves mixing equimolar amounts of aldehyde and amine under reduced pressure (less than 0.1 mmHg) to continuously remove water byproduct [13].
Supercritical carbon dioxide has emerged as an environmentally benign medium for Schiff base synthesis [16]. Carbon dioxide acts both as a traceless solvent and reaction promoter, with the water produced during condensation forming carbonic acid that autocatalyzes the reaction [16]. Reactions conducted at 15 MPa and 35°C in supercritical carbon dioxide achieve nearly quantitative yields while producing crystalline products requiring no further purification [16].
Table 3: Green Synthesis Methods Comparison
| Method | Conditions | Time | Yield (%) | Advantages |
|---|---|---|---|---|
| Microwave-Assisted | 300W, Ethanol | 30-40 min | 85-90 | Rapid heating, high yields [10] [12] |
| Solvent-Free | <0.1 mmHg, RT | 2-4 h | 90-95 | No solvents, minimal purification [13] [15] |
| Supercritical CO₂ | 15 MPa, 35°C | 12-18 h | 95-98 | Traceless medium, crystalline products [16] |
Purification of N-(4-Methoxybenzylidene)-4-fluoroaniline typically involves recrystallization from appropriate solvents [17]. Ethanol serves as the most common recrystallization solvent due to its ability to dissolve the compound at elevated temperatures while promoting crystal formation upon cooling [17]. The recrystallization process leverages the difference in solubility between the desired product and impurities, with the highly ordered crystal structure selectively incorporating the target molecule [17].
Alternative purification methods include solvent layering and vapor diffusion techniques [17]. These methods provide slower crystal growth rates, often resulting in higher purity products with better crystal morphology [17]. Mixed solvent systems, such as ethanol-water mixtures, can be employed to fine-tune solubility characteristics and optimize crystal formation [17].
Yield optimization strategies focus on several key parameters including stoichiometry, temperature control, and water removal [9]. Maintaining precise 1:1 molar ratios between reactants prevents formation of unreacted starting materials [9]. Temperature optimization balances reaction rate with potential decomposition, with most studies identifying 60-70°C as optimal for conventional synthesis [9] [6].
The implementation of Dean-Stark apparatus or other water separation techniques significantly improves yields by continuously removing the water byproduct [9]. This approach shifts the equilibrium toward product formation according to Le Chatelier's principle [9]. Alternatively, the addition of molecular sieves provides in-situ water removal without requiring specialized equipment [9].
Table 4: Yield Optimization Parameters
| Parameter | Standard Method | Optimized Method | Yield Improvement |
|---|---|---|---|
| Water Removal | Natural evaporation | Molecular sieves | +15-20% [9] |
| Stoichiometry | 1:1 ratio | 1:1.05 ratio (excess amine) | +5-10% [9] |
| Temperature Control | Reflux conditions | Controlled 65°C | +10-15% [6] |
| Reaction Time | 2-3 hours | Extended to completion | +5-8% [6] |
Fourier Transform Infrared spectroscopy provides definitive identification of the imine functional group through characteristic absorption bands [18] [19]. The carbon-nitrogen double bond stretch appears as a medium to strong intensity band in the range of 1615-1650 cm⁻¹, confirming successful Schiff base formation [19]. The absence of carbonyl stretching bands around 1700 cm⁻¹ and primary amine bands around 3300-3500 cm⁻¹ confirms complete conversion of starting materials [19].
The aromatic ring systems exhibit characteristic vibrations at 1500-1400 cm⁻¹, 1100-1050 cm⁻¹, and 900-700 cm⁻¹ regions [19]. The methoxy group contributes distinctive C-O stretching vibrations around 1250 cm⁻¹ and C-H stretching of the methyl group near 2800-3000 cm⁻¹ [19]. The fluorine substituent influences the aromatic C-H bending modes and ring breathing vibrations, providing additional structural confirmation [5].
Ultraviolet-Visible spectroscopy reveals characteristic absorption patterns associated with the extended conjugation system [20] [21]. The imine chromophore typically exhibits absorption maxima in the range of 280-320 nm, corresponding to π→π* transitions [21]. The presence of electron-donating methoxy and electron-withdrawing fluorine substituents creates a push-pull electronic system that can influence the position and intensity of these absorption bands [20].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about N-(4-Methoxybenzylidene)-4-fluoroaniline [5]. The characteristic imine proton appears as a singlet around 8-9 ppm in ¹H NMR spectra, reflecting the deshielding effect of the carbon-nitrogen double bond [5]. The aromatic protons exhibit complex multipicity patterns in the 6.5-8.0 ppm region, with the fluorine substitution causing characteristic splitting patterns [5].
¹⁹F NMR spectroscopy offers particularly valuable structural information for fluorine-containing compounds [5]. The fluorine nucleus exhibits chemical shifts around -110 to -120 ppm, with the exact position influenced by the electronic environment and substitution pattern [5]. The fluorine signal can show coupling to nearby aromatic carbons, providing additional structural confirmation [5].
Table 5: Spectroscopic Characterization Data
| Technique | Key Absorption/Signal | Position | Assignment |
|---|---|---|---|
| FT-IR | C=N stretch | 1615-1650 cm⁻¹ | Imine functional group [19] |
| FT-IR | Aromatic C=C | 1500-1400 cm⁻¹ | Aromatic ring vibrations [19] |
| UV-Vis | π→π* transition | 300-320 nm | Extended conjugation [21] |
| ¹H NMR | Imine proton | 8-9 ppm | -CH=N- proton [5] |
| ¹⁹F NMR | Fluorine nucleus | -110 to -120 ppm | Aromatic fluorine [5] |
X-ray crystallographic analysis provides the most definitive structural characterization of N-(4-Methoxybenzylidene)-4-fluoroaniline [22] [23]. Single crystal diffraction studies reveal the precise molecular geometry, bond lengths, and intermolecular interactions within the crystal lattice [23]. The carbon-nitrogen double bond length typically measures 1.29-1.31 Å for non-conjugated imines, consistent with sp² hybridization of both carbon and nitrogen atoms [24].
The molecular geometry exhibits planarity of the five core atoms (C₂C=NX framework) due to sp² hybridization of the mutually double-bonded carbon and nitrogen [24]. This planar arrangement facilitates extended conjugation throughout the aromatic system [24]. The E-configuration is typically favored due to steric considerations, with the aromatic rings adopting an anti-periplanar arrangement [24].
Powder X-ray diffraction patterns provide valuable information about crystalline phases and polymorphism [22]. The diffraction patterns exhibit distinct peaks corresponding to specific crystal planes, with peak positions and intensities characteristic of the particular crystal structure [22]. Analysis of peak widths using the Scherrer equation allows determination of crystallite sizes, typically ranging from 49-74 nm for related Schiff base compounds [22].
Temperature-dependent crystallographic studies reveal important information about thermal expansion and structural stability [23]. High-temperature measurements at 298 K and 410 K provide insights into atomic displacement parameters and lattice dynamics [23]. These studies are particularly valuable for understanding the thermal behavior and potential phase transitions of the compound [23].
Table 6: Crystallographic Parameters
| Parameter | Typical Values | Reference Compounds |
|---|---|---|
| C=N Bond Length | 1.29-1.31 Å | General imines [24] |
| Molecular Geometry | Planar (C₂C=NX) | Schiff bases [24] |
| Preferred Configuration | E-isomer | Steric effects [24] |
| Crystallite Size | 49-74 nm | Related compounds [22] |
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for N-(4-Methoxybenzylidene)-4-fluoroaniline [25] [26]. Electrospray ionization mass spectrometry typically yields molecular ion peaks at m/z 229 for the neutral molecule, with additional peaks for protonated [M+H]⁺ and sodiated [M+Na]⁺ species [27]. The fragmentation patterns offer valuable structural information, with characteristic losses corresponding to functional group departures [26].
The mass spectral fragmentation of Schiff bases often involves cleavage at the carbon-nitrogen double bond, producing fragments corresponding to the aldehyde and amine portions [26]. For N-(4-Methoxybenzylidene)-4-fluoroaniline, major fragments include m/z 137 (4-methoxybenzylidene cation) and m/z 111 (4-fluoroaniline cation after hydrogen rearrangement) [26]. The base peak frequently corresponds to the more stable aromatic fragment [26].
Collision Cross Section measurements provide additional structural information through ion mobility spectrometry [27]. The predicted collision cross sections for various ionization states range from 148.4 Ų for [M+H]⁺ to 195.0 Ų for [M+CH₃COO]⁻, reflecting the molecular size and shape in different charge states [27]. These values are consistent with the calculated molecular dimensions and can aid in structural confirmation [27].
Elemental analysis provides precise determination of carbon, hydrogen, nitrogen, and fluorine content [28]. The theoretical composition for C₁₄H₁₂FNO consists of 73.35% carbon, 5.28% hydrogen, 6.11% nitrogen, 8.29% fluorine, and 6.98% oxygen [28]. Experimental values typically agree within ±0.4% of theoretical values for high-purity samples [28].
Table 7: Mass Spectrometric and Analytical Data
| Analysis Type | Value/Range | Assignment |
|---|---|---|
| Molecular Ion [M]⁺ | m/z 229 | Molecular ion peak [27] |
| [M+H]⁺ | m/z 230.10 | Protonated molecule [27] |
| [M+Na]⁺ | m/z 252.08 | Sodiated adduct [27] |
| Major Fragment | m/z 137 | 4-Methoxybenzylidene⁺ [26] |
| Major Fragment | m/z 111 | 4-Fluoroaniline⁺ [26] |
| CCS [M+H]⁺ | 148.4 Ų | Collision cross section [27] |
| Carbon Content | 73.35% | Elemental analysis [28] |
| Nitrogen Content | 6.11% | Elemental analysis [28] |
The molecular structure of N-(4-Methoxybenzylidene)-4-fluoroaniline exhibits characteristic features typical of aromatic Schiff bases, with specific conformational preferences influenced by the substituent groups.
Crystallographic studies of related benzylideneaniline compounds reveal that N-(4-Methoxybenzylidene)-4-fluoroaniline adopts a non-planar molecular conformation. The dihedral angle between the 4-methoxyphenyl ring and the 4-fluorophenyl ring typically ranges from 30° to 40° [1] [2]. This twisted conformation results from the steric interactions between the aromatic substituents and the azomethine linkage, which prevents complete coplanarity of the aromatic systems.
Density functional theory calculations performed on similar fluorinated benzylideneaniline derivatives indicate that the molecular geometry is stabilized through a balance of electronic conjugation and steric repulsion [1] [2]. The presence of the fluorine atom in the para position of the aniline ring and the methoxy group in the para position of the benzylidene ring influences the overall molecular conformation through both electronic and steric effects.
The azomethine linkage (C=N) in N-(4-Methoxybenzylidene)-4-fluoroaniline maintains near-planarity with the adjacent aromatic rings, which is essential for optimal π-conjugation throughout the molecular framework [3] [4]. Single-crystal X-ray diffraction studies of analogous compounds demonstrate that the azomethine carbon and nitrogen atoms lie approximately in the same plane as the aromatic rings, with minimal deviation from planarity.
The C=N bond length in these systems typically measures 1.275-1.286 Å, consistent with double-bond character [1] [2]. The planarity of the azomethine linkage is crucial for the compound's electronic properties, as it facilitates extended conjugation between the aromatic rings through the imine bridge. This planar arrangement contributes to the compound's stability and influences its optical and electronic characteristics.
The thermal properties of N-(4-Methoxybenzylidene)-4-fluoroaniline have been characterized through various techniques, providing insights into its thermal stability and phase transition behavior.
N-(4-Methoxybenzylidene)-4-fluoroaniline exhibits a melting point in the range of 65-69°C [5] [6], which is characteristic of substituted benzylideneaniline compounds. This relatively low melting point compared to other Schiff bases can be attributed to the presence of the electron-donating methoxy group, which reduces intermolecular interactions and crystal packing efficiency.
Differential scanning calorimetry studies on related compounds show sharp endothermic peaks corresponding to melting transitions, indicating high purity and crystalline order [7]. The melting behavior is typically characterized by a single, well-defined transition, suggesting the absence of polymorphic forms under standard conditions.
Thermogravimetric analysis reveals that N-(4-Methoxybenzylidene)-4-fluoroaniline exhibits thermal stability up to approximately 133°C, after which decomposition begins [7]. The compound undergoes substantial weight loss (95-97%) between 133°C and 220°C, indicating complete degradation of the organic framework within this temperature range.
The TGA profile typically shows a single-step decomposition process, characteristic of aromatic Schiff bases. The relatively low decomposition temperature compared to some other benzylideneaniline derivatives may be attributed to the destabilizing effect of the fluorine substituent and the potential for thermal hydrolysis of the azomethine linkage under elevated temperatures [7] [8].
The solubility characteristics of N-(4-Methoxybenzylidene)-4-fluoroaniline are influenced by its molecular structure, particularly the balance between hydrophilic and hydrophobic regions within the molecule.
The compound exhibits poor solubility in water, which is typical for aromatic Schiff bases due to their predominantly hydrophobic character [9]. The presence of both the methoxy and fluorine substituents contributes to the molecule's lipophilic nature, limiting its aqueous solubility.
In contrast, N-(4-Methoxybenzylidene)-4-fluoroaniline demonstrates good solubility in organic solvents including methanol, ethanol, dimethyl sulfoxide, and chloroform [10] [9] [11]. This solubility profile makes the compound suitable for various synthetic applications and analytical procedures. Ethanol has been particularly useful as a recrystallization solvent, yielding high-purity crystals suitable for structural analysis [11].
The compound exhibits excellent stability in most organic solvents under ambient conditions. No significant degradation or isomerization has been reported during routine handling and storage in common organic media. The stability is attributed to the robust aromatic framework and the stable azomethine linkage, which resists hydrolysis under anhydrous conditions.
The crystal structure of N-(4-Methoxybenzylidene)-4-fluoroaniline is stabilized through a network of weak intermolecular interactions that govern the solid-state packing arrangement.
Despite the absence of traditional hydrogen bond donors, the compound participates in weak hydrogen bonding interactions that contribute to crystal stability [3] [2]. C-H···O hydrogen bonds involving the methoxy oxygen atom serve as acceptor sites, while aromatic C-H groups act as weak donors. These interactions typically exhibit C-H···O distances in the range of 2.3-2.8 Å [2].
Additionally, C-H···N hydrogen bonds involving the azomethine nitrogen atom contribute to the overall supramolecular architecture. The azomethine nitrogen, with its lone pair of electrons, acts as a hydrogen bond acceptor, forming weak interactions with aromatic C-H groups from neighboring molecules [3] [12]. These hydrogen bonding networks create chain-like arrangements of molecules within the crystal lattice.
The aromatic rings in N-(4-Methoxybenzylidene)-4-fluoroaniline participate in offset π-π stacking interactions that provide additional stabilization to the crystal structure [2] [13]. These interactions typically occur with centroid-to-centroid distances ranging from 3.5 to 4.5 Å, characteristic of weak π-π interactions in substituted aromatic systems.
The fluorine atom contributes to the crystal packing through weak C-H···F hydrogen bonds, where the fluorine acts as a hydrogen bond acceptor [2] [13]. These interactions, while individually weak, collectively contribute to the overall stability of the crystalline arrangement. The C-H···F distances typically range from 2.4 to 2.7 Å, consistent with weak hydrogen bonding interactions.
Van der Waals forces represent the primary driving force for crystal packing in this system [13]. The combination of aromatic rings, along with the methoxy and fluorine substituents, creates an extensive network of dispersion interactions that stabilize the three-dimensional crystal structure. The molecular packing efficiency typically achieves 85-88% space filling, indicating effective utilization of available crystal volume [2].
Corrosive